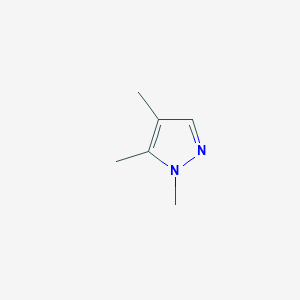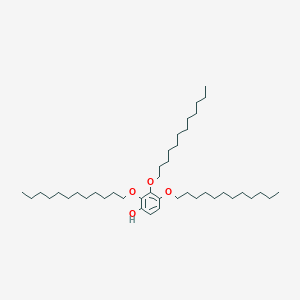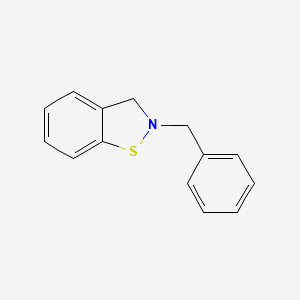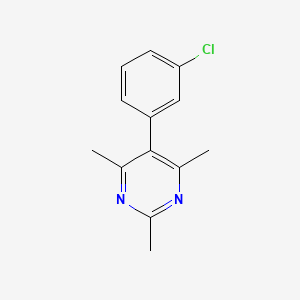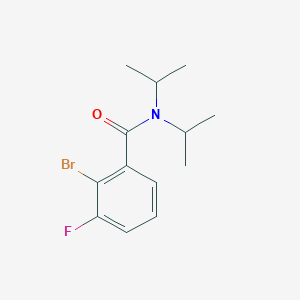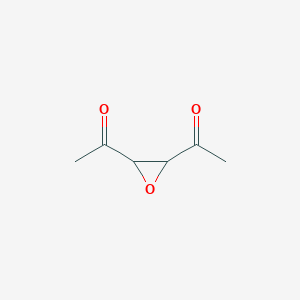
1-(3-Acetyloxiran-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Acetyloxiran-2-yl)ethanone is an organic compound with the molecular formula C6H8O3 It is a derivative of oxirane, featuring an acetyl group attached to the oxirane ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Acetyloxiran-2-yl)ethanone can be synthesized through several methods. One common approach involves the epoxidation of an α,β-unsaturated ketone using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, with the peracid acting as the oxidizing agent to form the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.
化学反应分析
Types of Reactions: 1-(3-Acetyloxiran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Diols or alcohols.
Substitution: Various substituted oxirane derivatives.
科学研究应用
1-(3-Acetyloxiran-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1-(3-Acetyloxiran-2-yl)ethanone involves its reactivity with various biological molecules. The oxirane ring can undergo nucleophilic attack by amino acids, proteins, or nucleic acids, leading to the formation of covalent bonds. This reactivity is crucial in its potential use as a pharmaceutical agent, where it can modify biological targets and pathways.
相似化合物的比较
1-(2,3-Epoxypropyl)benzene: Similar structure with an oxirane ring and a benzene group.
1-(3-Epoxypropyl)-2-methylbenzene: Contains an oxirane ring and a methyl-substituted benzene group.
Uniqueness: 1-(3-Acetyloxiran-2-yl)ethanone is unique due to its acetyl group, which imparts distinct chemical properties and reactivity compared to other oxirane derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications.
属性
CAS 编号 |
89022-64-0 |
|---|---|
分子式 |
C6H8O3 |
分子量 |
128.13 g/mol |
IUPAC 名称 |
1-(3-acetyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C6H8O3/c1-3(7)5-6(9-5)4(2)8/h5-6H,1-2H3 |
InChI 键 |
PUKJXVHOAGCUMP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1C(O1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Diethyl-2-methyl-5-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14130230.png)
![6-Boc-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid ethyl ester](/img/structure/B14130249.png)
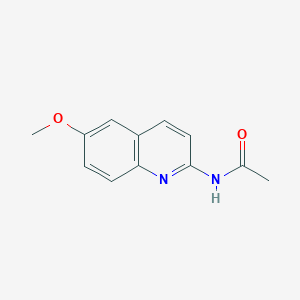
![2-[(4-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14130262.png)
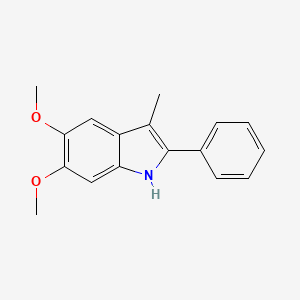
![N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline](/img/structure/B14130269.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B14130272.png)
![2,2'-[(6-phenylpyrimidine-2,4-diyl)dibenzene-4,1-diyl]bis(4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione)](/img/structure/B14130273.png)
![N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride](/img/structure/B14130280.png)
